molecular formula C16H11Cl2N3O3S B2659256 methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate CAS No. 439112-23-9

methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate

Cat. No.: B2659256
CAS No.: 439112-23-9
M. Wt: 396.24
InChI Key: ZBNKISNTNVXMDY-UHFFFAOYSA-N
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Description

“Methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 439112-23-9 . It has a molecular weight of 397.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12Cl2N3O3S/c1-8-13 (14 (22)10-4-3-9 (17)7-11 (10)18)19-20-21 (8)12-5-6-25-15 (12)16 (23)24-2/h3-7,25H,1-2H3 . This code represents the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 397.26 . It is stored at a temperature of 28 C .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • New Routes to Heterocyclic Compounds : Research has explored the synthesis of heterocyclic compounds through reactions with methyl 3-hydroxythiophene-2-carboxylate derivatives, showcasing methodologies for constructing complex molecules with potential applications in drug development and materials science (Corral & Lissavetzky, 1984).
  • Innovations in Functionalized Thiophene Synthesis : Studies have demonstrated the synthesis of substituted thiophenes with potential applications in the development of novel organic compounds for various industrial applications, including pharmaceuticals and agrochemicals (Hull et al., 2007).

Materials Science and Engineering

  • Development of Metal-Organic Frameworks (MOFs) : Research on the functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thiophene groups has been conducted, highlighting their potential use in gas adsorption, sensing activities, and magnetic properties, which are critical for applications in catalysis, environmental monitoring, and information storage technologies (Wang et al., 2016).
  • Polymer Solar Cells : A study has synthesized a wide-bandgap polymer incorporating methyl thiophene carboxylate for use in fullerene-free polymer solar cells, demonstrating high efficiency and long-term performance stability, which is vital for advancing renewable energy technologies (Park et al., 2017).

Biological Applications

  • Antibacterial Activity : The synthesis and biological evaluation of thiophene derivatives, including structures related to methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate, have been assessed for antibacterial activities. These studies contribute to the ongoing search for new antibacterial agents to combat resistant bacterial strains (Goswami et al., 1984).
  • Assessment of Genotoxic and Carcinogenic Potentials : Investigations into the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate, provide insights into their safety profiles, which is essential for their use in pharmaceuticals and other products (Lepailleur et al., 2014).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3S/c1-8-13(14(22)10-4-3-9(17)7-11(10)18)19-20-21(8)12-5-6-25-15(12)16(23)24-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNKISNTNVXMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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